molecular formula C12H13ClO2 B13478342 1-(3-Chlorophenyl)hexane-1,3-dione

1-(3-Chlorophenyl)hexane-1,3-dione

Cat. No.: B13478342
M. Wt: 224.68 g/mol
InChI Key: SNXWURSCPBXQKT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)hexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)hexane-1,3-dione typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger cyclic structures or polymers.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Chlorophenyl)hexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

1-(3-Chlorophenyl)hexane-1,3-dione can be compared with other similar compounds, such as:

    Cyclohexane-1,3-dione: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)hexane-1,3-dione: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and applications.

    1-(3-Bromophenyl)hexane-1,3-dione:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chlorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13ClO2/c1-2-4-11(14)8-12(15)9-5-3-6-10(13)7-9/h3,5-7H,2,4,8H2,1H3

InChI Key

SNXWURSCPBXQKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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